Methyl 5-ethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate
Overview
Description
Methyl 5-ethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with an ester group, an ethyl group, and a tetrahydrofuran-2-ylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of the Ester Group: The ester group can be introduced via esterification reactions, often using methanol and an acid catalyst.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides and a base.
Attachment of the Tetrahydrofuran-2-ylcarbonylamino Group: This step involves the reaction of the thiophene derivative with tetrahydrofuran-2-carbonyl chloride and an amine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound might be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-ethyl-5-methylthiophene share a similar thiophene core but differ in their substituents.
Tetrahydrofuran Derivatives: Compounds like 2,2,5,5-tetramethyltetrahydrofuran have a similar tetrahydrofuran ring but lack the thiophene moiety.
Uniqueness
Methyl 5-ethyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
methyl 5-ethyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-8-7-9(13(16)17-2)12(19-8)14-11(15)10-5-4-6-18-10/h7,10H,3-6H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSXVVLDPVLPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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